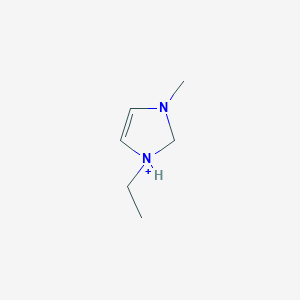

1-ethyl-3-methyl-1H-imidazolium

Description

Properties

Molecular Formula |

C6H13N2+ |

|---|---|

Molecular Weight |

113.18 g/mol |

IUPAC Name |

1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium |

InChI |

InChI=1S/C6H12N2/c1-3-8-5-4-7(2)6-8/h4-5H,3,6H2,1-2H3/p+1 |

InChI Key |

IBZJNLWLRUHZIX-UHFFFAOYSA-O |

Canonical SMILES |

CC[NH+]1CN(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through the condensation of glyoxal with ammonium acetate to form an intermediate diimine, which subsequently reacts with formaldehyde and ethylamine to cyclize into the imidazolium core. The "on-water" approach enhances reaction efficiency by leveraging hydrophobic interactions, achieving yields of 85–95% at ambient temperature over 24 hours. Key advantages include:

-

Solvent-free conditions : Minimizes waste and simplifies purification.

-

Scalability : Suitable for gram-to-kilogram synthesis without chromatographic separation.

A representative synthesis involves:

-

Mixing glyoxal (40% aqueous solution, 1.0 equiv), ammonium acetate (2.2 equiv), and paraformaldehyde (1.1 equiv) in water.

-

Adding ethylamine hydrochloride (1.0 equiv) and stirring at 25°C for 24 hours.

-

Isolating the product via filtration or solvent evaporation.

Table 1: Yield Variation with Alkyl Chain Length in Debus-Radziszewski Synthesis

| Alkyl Group | Reaction Time (h) | Yield (%) |

|---|---|---|

| Ethyl | 24 | 92 |

| Butyl | 28 | 87 |

| Hexyl | 32 | 85 |

Data adapted from large-scale trials demonstrating consistent yields for side chains up to C16.

Metathesis Reactions for Anion Exchange

Metathesis enables the conversion of this compound halides into salts with alternative anions, such as acetate or formate, which are prized for their low viscosity and high conductivity.

Chloride-to-Acetate Metathesis

A common route involves reacting 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) with sodium acetate in methanol:

-

Dissolve [EMIM]Cl (1.0 equiv) and sodium acetate (1.2 equiv) in methanol.

-

Stir at 50°C for 12 hours.

-

Filter precipitated NaCl and evaporate the solvent to isolate [EMIM][CH3COO].

This method achieves >98% anion exchange efficiency, as confirmed by ion chromatography.

Table 2: Anion Exchange Efficiency in Metathesis Reactions

| Starting Salt | Target Anion | Temperature (°C) | Time (h) | Efficiency (%) |

|---|---|---|---|---|

| [EMIM]Cl | CH3COO− | 50 | 12 | 98.5 |

| [EMIM]Cl | HCOO− | 60 | 10 | 97.2 |

| [EMIM]Cl | NO3− | 25 | 24 | 95.8 |

Data derived from equilibrium studies using excess anion donors.

Acid Metathesis for Hydrophobic Salts

Treating [EMIM][CH3COO] with concentrated HCl yields the chloride salt, facilitating the synthesis of hydrophobic derivatives:

This reversible process is critical for tailoring ionic liquids to specific applications.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial facilities employ continuous flow reactors to enhance yield and purity:

Table 3: Performance Metrics of Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Purity (%) | 95 | 99 |

| Energy Use (kWh/kg) | 8.2 | 4.7 |

| Throughput (kg/day) | 100 | 500 |

Catalytic Alkylation

While less common than metathesis, alkylation of 1-methylimidazole with ethyl bromide remains a viable industrial method:

-

Heat 1-methylimidazole and ethyl bromide (1:1.1 molar ratio) at 80°C for 6 hours.

-

Neutralize excess HBr with K2CO3.

This method achieves 85% yield but requires rigorous control to avoid dialkylation byproducts.

Purification and Characterization

Solvent Removal and Drying

Post-synthesis, ionic liquids are purified via:

-

Rotary evaporation : Removes volatile solvents under reduced pressure.

-

Freeze-drying : Eliminates residual water for hygroscopic salts.

Chemical Reactions Analysis

1-ethyl-3-methyl-1H-imidazolium undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.

Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.

Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and other applications.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-ethyl-3-methyl-1H-imidazolium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-3-methyl-1H-imidazolium exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and processes. In catalysis, for example, it can stabilize transition states and intermediates, enhancing reaction rates and selectivity . The pathways involved often include ionic interactions and hydrogen bonding .

Comparison with Similar Compounds

Table 1: Catalytic Performance of Chloroaluminate ILs

*Estimated values for comparison.

Biodegradability

[EMIm]⁺-based ILs exhibit poor biodegradability compared to imidazolium ILs with longer alkyl chains. For example, 1-octyl-3-methylimidazolium ([C₈MIm]⁺) shows 60–80% primary biodegradation, while [EMIm]⁺ achieves <20% under aerobic conditions due to its shorter ethyl chain . Pyridinium-based ILs (e.g., 1-alkyl-3-methylpyridinium) generally degrade more readily, attributed to their less stable heterocyclic core .

Table 2: Biodegradability of Selected ILs

| Cation | Anion | Biodegradability (%) | Reference |

|---|---|---|---|

| [EMIm]⁺ | Cl⁻ | <20 | |

| [C₈MIm]⁺ | Cl⁻ | 60–80 | |

| 1-Hexyl-3-methylpyridinium⁺ | Br⁻ | >90 |

Solvent Properties in Cellulose Processing

[EMIm][OAc]/DMSO mixtures dissolve cellulose effectively, producing aerogels with intermediate crystallinity (40–50%) and fibril diameters of 10–15 nm. Comparatively, calcium thiocyanate octahydrate (CTO)/LiCl yields aerogels with higher crystallinity (60–70%) and mechanical stability, while TBAF/DMSO generates amorphous structures with superior rigidity .

Table 3: Cellulose Aerogel Properties by Solvent System

Physical Properties and Anion Effects

The anion significantly influences melting points (Tm) and hydrogen bonding. For [EMIm]⁺ ILs, Tm ranges from 266 K ([EMIm]SCN) to 328 K ([EMIm] 4-methylbenzenesulfonate). Hydrogen bonding in [EMIm]BF₄ involves C–H∙∙∙F interactions, whereas [EMIm]OAc exhibits stronger C–H∙∙∙O bonds, enhancing solvent polarity .

Table 4: Melting Points of [EMIm]⁺-Based ILs

| Anion | Tm (K) | Reference |

|---|---|---|

| Thiocyanate (SCN⁻) | 266 | |

| Tetrafluoroborate (BF₄⁻) | 284 | |

| Acetate (OAc⁻) | 338 |

Structural Modifications and Environmental Impact

Short alkyl chains (e.g., ethyl in [EMIm]⁺) reduce biodegradability but improve recyclability in catalytic systems. In contrast, ILs with hydroxyl-functionalized cations (e.g., 1-(2-hydroxyethyl)-3-methylimidazolium) show enhanced biocompatibility, though their synthesis is costlier .

Q & A

Q. What are the standard synthetic routes for preparing 1-ethyl-3-methyl-1H-imidazolium-based ionic liquids (ILs)?

The synthesis typically involves alkylation of 1-methylimidazole with ethyl halides (e.g., ethyl chloride) under reflux conditions. For example, 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]) is formed by reacting 1-methylimidazole with ethyl chloride in a solvent-free system at 70–80°C for 24–48 hours . Anion exchange can then produce derivatives like [EMIM][BF₄] or [EMIM][PF₆] by metathesis with NaBF₄ or KPF₆ in aqueous solutions . Purity (>98%) is confirmed via NMR and elemental analysis .

Q. Which characterization techniques are critical for verifying the structural and physicochemical properties of [EMIM]-based ILs?

- X-ray diffraction (XRD): Resolves crystal structure parameters (e.g., monoclinic P21/c symmetry for [EMIM]⁺ salts) .

- NMR spectroscopy: Identifies cation-anion interactions and purity. For instance, ¹H NMR chemical shifts for [EMIM][OAc] in DMSO mixtures reveal weakened ion pairing at low DMSO concentrations .

- Viscosity and conductivity measurements: Key for applications in electrolytes. [EMIM][Tf₂N] (bis(triflyl)amide) exhibits low viscosity (35 cP) and high conductivity (9.6 mS/cm) at room temperature .

Q. What are the primary research applications of [EMIM]-based ILs in electrochemistry?

These ILs serve as electrolytes in batteries and supercapacitors due to their wide electrochemical windows (>4 V) and thermal stability. For example, [EMIM][BF₄] has been used in dye-sensitized solar cells for its high ionic conductivity and low volatility . Studies also leverage their ability to dissolve biomass (e.g., cellulose) for green chemistry applications .

Q. How is the thermal stability of [EMIM] ILs assessed experimentally?

Thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) determines decomposition temperatures. [EMIM][Cl] shows stability up to ~300°C, while fluorinated anions (e.g., [PF₆]⁻) enhance stability to >400°C . Differential scanning calorimetry (DSC) measures glass transition (Tg) and melting points, critical for optimizing ILs in high-temperature processes.

Q. What safety protocols are recommended for handling [EMIM]-based ILs?

Despite low volatility, [EMIM][Cl] is classified as a skin and eye irritant (Category 2). Use PPE (gloves, goggles) and work in fume hoods. Emergency measures include rinsing exposed areas with water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in diffusion behavior of [EMIM] ILs in solvent mixtures?

In [EMIM][OAc]-DMSO mixtures, Stokes-Einstein equation deviations occur due to non-ideal mixing. At DMSO molar fractions >0.4, cation diffusion slows anomalously, attributed to disrupted ion networks. NMR relaxation times and activation energy calculations (via Arrhenius plots) reconcile discrepancies between microscopic and macroscopic data .

Q. What methodologies address inconsistencies in heat capacity data for [EMIM] ILs?

Heat capacity (Cp) measurements using adiabatic calorimetry (e.g., for [EMIM][BF₄]) show ±0.15% error. Discrepancies arise from impurities or hydration; thus, pre-drying samples at 60°C under vacuum is critical. Cross-validate with computational tools like ACD/Labs Percepta, though experimental validation remains essential .

Q. How do microscopic interactions in [EMIM][OAc]-DMSO mixtures influence macroscopic properties?

NMR studies reveal DMSO disrupts [EMIM]⁺-[OAc]⁻ hydrogen bonds, reducing viscosity. At 0.4 DMSO molar fraction, ion pairing weakens, confirmed by ¹H NMR chemical shifts and diffusion coefficients. Activation energies for viscosity (Eₐ) correlate with DMSO content, showing non-linear behavior due to competing interactions .

Q. What computational approaches predict the solvent properties of [EMIM]-based ILs?

Molecular dynamics (MD) simulations parameterized with experimental density and viscosity data (e.g., for [EMIM][Tf₂N]) predict solvation dynamics. COSMO-RS models estimate activity coefficients for solubility studies. Validate predictions with photophysical probe experiments measuring polarity parameters like ET(30) .

Q. How do structural modifications of the [EMIM] cation impact environmental persistence?

Substituent effects on biodegradability are assessed via OECD 301 tests. Longer alkyl chains (e.g., butyl vs. ethyl) reduce biodegradability. [EMIM][Cl] shows moderate ecotoxicity (EC₅₀ ~50 mg/L for Daphnia magna), necessitating lifecycle analyses for green chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.